molecular formula C44H36N6O3 B13430492 Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B13430492
M. Wt: 696.8 g/mol
InChI Key: GMLOSMKSNSOAIH-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in pharmaceuticals for their antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often require specific reaction conditions such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenyl rings, using reagents like halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups onto the benzimidazole or phenyl rings.

Scientific Research Applications

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its antimicrobial and anticancer properties.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for treating infections and cancer.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to the compound’s biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

    Omeprazole: Used as an antiulcer agent.

    Thiabendazole: An antihelmintic agent.

    Metronidazole: A bactericidal agent.

Uniqueness

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is unique due to its specific functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a trityltetrazolylphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C44H36N6O3

Molecular Weight

696.8 g/mol

IUPAC Name

methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3

InChI Key

GMLOSMKSNSOAIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC

Origin of Product

United States

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